molecular formula C22H17BN2O2 B13140123 (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid

(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid

Cat. No.: B13140123
M. Wt: 352.2 g/mol
InChI Key: BOGXUZQYCRKJTR-UHFFFAOYSA-N
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Description

(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid is a boronic acid derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. Its core structure, which integrates a pyrimidine ring with multiple phenyl groups, is frequently explored in medicinal chemistry. Specifically, analogs based on the N-(2,6-diphenylpyrimidin-4-yl)acetamide scaffold have been identified as potent and selective antagonists for the human adenosine A3 receptor (A3AR) . The A3AR is a G protein-coupled receptor involved in important physiological processes such as the modulation of cerebral and cardiac ischemic damage, inflammation, and the regulation of cell growth, making it a validated target for pharmacological intervention . As a boronic acid, this compound is particularly valuable in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl carbon-carbon bonds . This reaction is essential for constructing complex molecules, including potential pharmaceutical candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H17BN2O2

Molecular Weight

352.2 g/mol

IUPAC Name

[3-(2,6-diphenylpyrimidin-4-yl)phenyl]boronic acid

InChI

InChI=1S/C22H17BN2O2/c26-23(27)19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15,26-27H

InChI Key

BOGXUZQYCRKJTR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid typically involves the reaction of 2,6-diphenylpyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrimidine derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .

Industrial Production Methods

In industrial settings, the production of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Boronic acids, including (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid, have been studied for their potential in anticancer therapies. They can interact with biological molecules and inhibit tumor growth. Research indicates that phenylboronic acid-decorated nanoparticles enhance drug delivery to tumor sites, leading to improved therapeutic efficacy and reduced side effects compared to traditional drug formulations .

2. Antimicrobial Properties

Studies have shown that boronic compounds exhibit significant antimicrobial activity. For instance, derivatives of boronic acids have been tested against various pathogens, including Staphylococcus aureus. The incorporation of imine ligands in boronic compounds has been linked to enhanced antimicrobial properties . This suggests that (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid could be explored for developing new antimicrobial agents.

Materials Science Applications

1. Organic Electronics

The unique electronic properties of boronic acids make them suitable for applications in organic electronics. They can be utilized as building blocks in the synthesis of organic semiconductors and OLEDs (Organic Light Emitting Diodes). The ability to form stable complexes with various substrates enhances their utility in electronic applications.

2. Sensor Technology

Boronic acids are known to form reversible covalent bonds with diols, making them valuable in sensor technology. For instance, they can be used in the design of glucose sensors due to their ability to selectively bind glucose molecules. This application is particularly relevant for diabetes management.

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

Mechanism of Action

The mechanism of action of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a powerful tool in synthetic chemistry .

Comparison with Similar Compounds

Key Findings :

  • The target compound’s pyrimidine core may enhance rigidity and binding specificity compared to simpler aromatic systems (e.g., phenylboronic acid) .
  • Substituted analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrate potent enzyme inhibition, suggesting that electron-donating groups (e.g., methoxyethyl) improve activity .

Solubility and Reactivity

Solubility challenges are critical for boronic acids in biomedical applications:

  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitate in RPMI culture medium, limiting in vitro testing .
  • The target compound’s pyrimidine group may improve water solubility compared to highly hydrophobic systems (e.g., pyren-1-yl derivatives), though direct data are lacking.
  • Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved solubility and bioavailability, highlighting the impact of heterocyclic substitutions .

Biological Activity

(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, drawing from various studies that explore its mechanisms of action, efficacy, and potential applications.

The biological activity of boronic acids, including (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid, is often attributed to their ability to interact with various biomolecules. These interactions can modulate enzymatic activities and influence cellular pathways. Notably, boronic acids can reversibly bind to diols and other nucleophiles, which plays a crucial role in their function as enzyme inhibitors and drug delivery agents.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids have been shown to inhibit proteasome activity, which is critical in cancer cell survival. For instance, bortezomib, a well-known boronic acid derivative, is used in multiple myeloma therapy due to its ability to induce apoptosis in malignant cells by inhibiting the proteasome pathway .
  • Targeted Drug Delivery : The incorporation of boronic acid functionalities can enhance the targeting of nanoparticles to tumor cells. Phenylboronic acid-decorated nanoparticles have demonstrated improved cellular uptake and deeper tumor penetration compared to non-decorated counterparts .

Biological Activity Studies

Several studies have evaluated the biological activity of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid and related compounds. Below are some notable findings:

Anticancer Activity

  • In vitro studies have shown that boronic acid derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, a related study indicated that a phenylboronic acid derivative had an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, suggesting strong anticancer potential .

Antibacterial and Antioxidant Properties

  • Boronic acids are also recognized for their antibacterial properties. A study highlighted that certain phenylboronic acid derivatives effectively inhibited the growth of Escherichia coli at concentrations around 6.50 mg/mL . Furthermore, these compounds exhibited notable antioxidant activities with IC50 values indicating strong free radical scavenging capabilities .

Case Studies

Several case studies provide insight into the practical applications of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid:

  • Nanoparticle Formulation : Research demonstrated that nanoparticles modified with phenylboronic acid could effectively deliver chemotherapeutic agents like doxorubicin directly into tumor cells. This approach resulted in enhanced drug accumulation at tumor sites and improved therapeutic outcomes in animal models .
  • Cream Formulation : A novel cream containing boronic ester derivatives derived from phenylboronic acid was developed for dermatological applications. The formulation showed promising results in terms of safety and efficacy against skin-related conditions while maintaining high biological activity .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceObserved EffectIC50 Value
Anticancer Cytotoxicity against MCF-7 cells18.76 µg/mL
Antibacterial Inhibition of E. coli growth6.50 mg/mL
Antioxidant Free radical scavengingDPPH IC50: 0.14 µg/mL
Enzyme Inhibition Proteasome inhibitionNot specified

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